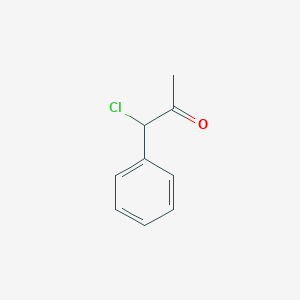

1-Chloro-1-phenyl-propan-2-one

Description

Systematic Nomenclature and Structural Features of 1-Chloro-1-phenyl-propan-2-one

IUPAC Naming Conventions and Common Aliases

The compound with the chemical formula C9H9ClO is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. smolecule.com This name is derived from its structure: a three-carbon propane (B168953) chain with a ketone (oxo group) at the second carbon, a phenyl group, and a chlorine atom both attached to the first carbon.

A common alias for this compound is α-chloro-phenylacetone . The "α" (alpha) designation indicates that the chlorine atom is attached to the carbon atom adjacent to the carbonyl group of the phenylacetone (B166967) core.

| Property | Value |

| IUPAC Name | 1-chloro-1-phenylpropan-2-one smolecule.com |

| Common Alias | α-chloro-phenylacetone |

| CAS Number | 4773-35-7 smolecule.combiosynth.com |

| Molecular Formula | C9H9ClO smolecule.combiosynth.com |

| Molecular Weight | 168.62 g/mol smolecule.combiosynth.com |

Classification within Organohalogen and Carbonyl Compound Families

This compound belongs to two important families of organic compounds:

Organohalogen Compounds: The presence of a chlorine atom bonded to a carbon atom classifies it as an organohalogen. Specifically, it is an alkyl halide, as the chlorine is attached to a non-aromatic carbon.

Carbonyl Compounds: The presence of a carbonyl group (a carbon atom double-bonded to an oxygen atom) places it in the carbonyl family. More specifically, it is a ketone , as the carbonyl carbon is bonded to two other carbon atoms. smolecule.com

The combination of these two functional groups in close proximity, as an α-chloroketone, gives the molecule its characteristic reactivity.

Significance of α-Chloroketones in Contemporary Organic Synthesis

Role as Versatile Intermediates and Precursors

α-Chloroketones, including this compound, are highly valuable building blocks in organic synthesis. mdpi.comnih.gov Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.comresearchgate.net This dual reactivity allows for the construction of more complex molecular architectures.

These compounds serve as key intermediates in the synthesis of a wide variety of heterocyclic compounds containing nitrogen, sulfur, and oxygen. mdpi.com They are also crucial precursors for the production of some significant pharmaceutical compounds. nih.govresearchgate.net For instance, chiral α-chloroketones are essential building blocks for certain HIV protease inhibitors. nuph.edu.ua

Unique Reactivity Profile of the α-Halo Carbonyl Moiety

The reactivity of α-haloketones is largely dictated by the interplay between the carbonyl group and the adjacent halogen. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon more susceptible to nucleophilic attack. nih.gov This enhanced reactivity is a key feature that distinguishes them from simple alkyl halides. nih.gov

α-Haloketones can undergo a variety of chemical transformations, including:

Nucleophilic Substitution: The halogen can be displaced by a wide range of nucleophiles.

Favorskii Rearrangement: A characteristic reaction of α-haloketones with a base to form carboxylic acid derivatives. numberanalytics.com

Reductive Dehalogenation: The removal of the halogen atom. nih.gov

Formation of Heterocycles: Reaction with various nucleophiles can lead to the formation of diverse heterocyclic rings. mdpi.com

The specific reaction pathway can be influenced by the structure of the α-haloketone, the nature of the nucleophile or base, and the reaction conditions. nih.gov

Historical Development of Research on α-Haloketones and Phenylacetone Derivatives

The study of α-haloketones dates back to the late 19th century. nih.gov Their high reactivity and synthetic potential quickly captured the attention of organic chemists. Over the decades, a vast body of literature has been dedicated to understanding their properties and exploring their applications in synthesis. nih.gov

One of the most significant early discoveries involving α-haloketones was the Favorskii rearrangement , first described by Alexei Favorskii in the early 20th century. numberanalytics.com This reaction has since become a fundamental tool in organic synthesis.

Phenylacetone, the parent compound of this compound, is an organic compound with the chemical formula C6H5CH2COCH3. wikipedia.org It is a colorless oil that is soluble in organic solvents. wikipedia.org Research into phenylacetone and its derivatives has been extensive, driven in part by their applications in various fields, including the synthesis of pharmaceuticals. For example, phenylacetone monooxygenase (PAMO) is an enzyme that has been studied for its potential in biocatalysis to produce valuable compounds. researchgate.netmdpi.com

The development of new and efficient methods for the synthesis of α-haloketones remains an active area of research. mdpi.comnih.gov Modern approaches often focus on improving the safety and environmental friendliness of these synthetic protocols, for example, by using safer halogenating agents or developing catalytic methods. organic-chemistry.orgchemistryviews.org

Early Investigations into α-Halo Ketone Reactivity

The study of α-halo ketones dates back to the late 19th and early 20th centuries, with their high reactivity making them a focal point for mechanistic and synthetic investigations. nih.gov These compounds possess multiple reactive sites, allowing for attack by nucleophiles at the carbonyl carbon, the halogen-bearing α-carbon, and the halogen atom itself. nih.gov

A cornerstone of early α-halo ketone chemistry is the Favorskii rearrangement , first described by Russian chemist Alexei Yevgrafovich Favorskii in 1894. numberanalytics.comnumberanalytics.com This reaction involves the transformation of an α-halo ketone into a carboxylic acid derivative (such as an acid, ester, or amide) upon treatment with a base. wikipedia.org For cyclic α-halo ketones, the reaction results in a ring contraction, a synthetically valuable transformation. wikipedia.orgresearchgate.net

The mechanism of the Favorskii rearrangement has been a subject of considerable study. It is now widely accepted to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org The process is initiated by a base abstracting an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl group from the halogen), generating an enolate. wikipedia.org This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic or spiro-cyclopropanone intermediate. wikipedia.org Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the cyclopropanone's carbonyl carbon opens the strained three-membered ring to yield a carbanion, which is then protonated to give the final rearranged product. wikipedia.org The significance of this rearrangement lies in its ability to construct complex carboxylic acid derivatives and to facilitate ring contractions, making it a powerful tool in organic synthesis. numberanalytics.comnumberanalytics.com

Beyond this signature rearrangement, the enhanced reactivity of the C-X (carbon-halogen) bond in α-halo ketones towards S_N2 displacement reactions was also a key area of early investigation. libretexts.org The inductive effect of the adjacent carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon significantly more electrophilic and susceptible to nucleophilic attack compared to a standard alkyl halide. nih.gov

Evolution of Synthetic Strategies for Related Phenylacetone Scaffolds

The phenylacetone (1-phenylpropan-2-one) scaffold and its α-arylated ketone relatives are ubiquitous structural motifs in valuable molecules. sioc-journal.cn The development of synthetic routes to these structures has evolved significantly over time, moving from classical methods to highly efficient modern catalytic strategies.

Early and classical approaches often relied on stoichiometric reactions. One of the most traditional methods is the Friedel-Crafts alkylation , where benzene (B151609) is reacted with chloroacetone (B47974) in the presence of a Lewis acid catalyst like aluminum chloride to form phenylacetone. wikipedia.org Another historical route involved multi-step sequences starting from materials like vanillin (B372448), which could be converted to a substituted phenylacetone through condensation, reduction, and hydrolysis steps. google.com

The late 20th and early 21st centuries saw a paradigm shift towards transition metal-catalyzed cross-coupling reactions, which offered milder conditions, greater functional group tolerance, and higher efficiency. A major breakthrough was the development of palladium-catalyzed α-arylation of ketones. The work of Buchwald and others demonstrated that using bulky, electron-rich phosphine (B1218219) ligands in combination with a palladium catalyst could effectively couple a wide variety of aryl halides with ketone enolates. organic-chemistry.org This method provided a direct and versatile route to α-aryl ketones. organic-chemistry.org

Further evolution has led to the development of even more sophisticated and diverse catalytic systems. These include:

Umpolung Strategies : These methods invert the normal polarity of a functional group. For the synthesis of α-aryl ketones, strategies have been developed that generate an acyl anion equivalent, which then attacks an electrophilic aryl partner. nih.gov This provides an alternative bond-disconnection approach to the more common method of coupling an electrophilic aryl halide with a nucleophilic enolate. nih.gov

Dual Catalysis Systems : Recent innovations include the synergistic merger of multiple catalytic cycles. For instance, combining photoredox catalysis with nickel catalysis allows for the direct acylation of alkylarenes using carboxylic acids as acyl surrogates, providing a mild and straightforward path to α-aryl ketones. researchgate.net

Organocatalysis : Asymmetric synthesis of chiral α-aryl ketones has been advanced through the use of chiral primary amine catalysts, which can facilitate reactions like the asymmetric retro-Claisen cleavage of β-diketones to yield enantioenriched products. researchgate.net

These modern strategies represent a significant advancement, enabling the construction of complex phenylacetone and α-aryl ketone scaffolds with high levels of control and efficiency, which was a considerable challenge with earlier methods. sioc-journal.cnnih.gov

Table 2: Evolution of Synthetic Strategies for Phenylacetone and α-Aryl Ketone Scaffolds

| Era | Method | Description |

| Classic | Friedel-Crafts Alkylation | Reaction of an arene (e.g., benzene) with an acyl halide or anhydride (B1165640) (e.g., chloroacetone) using a strong Lewis acid catalyst. wikipedia.org |

| Classic | Multi-step from Benzaldehydes | Synthesis from starting materials like vanillin via condensation with nitroethane, followed by reduction and hydrolysis. google.com |

| Modern | Palladium-Catalyzed α-Arylation | Cross-coupling of a ketone enolate with an aryl halide, mediated by a palladium catalyst and a specialized phosphine ligand. organic-chemistry.org |

| Modern | Umpolung (Reactivity Inversion) | Generation of a nucleophilic acyl anion equivalent that adds to an electrophilic aryl species, reversing the typical roles of the reactants. nih.gov |

| Modern | Dual Catalysis (e.g., Ni/Photoredox) | Combination of two distinct catalytic cycles, such as nickel and photoredox catalysis, to enable novel transformations like direct C-H acylation. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPLPFVPPOJDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-35-7 | |

| Record name | NSC38444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 1 Chloro 1 Phenyl Propan 2 One and Its Analogs

Regioselective α-Chlorination Strategies for Aryl Acetone (B3395972) Scaffolds

The direct introduction of a chlorine atom at the α-position of an aryl acetone scaffold is a primary strategy for synthesizing compounds like 1-chloro-1-phenyl-propan-2-one. Achieving high regioselectivity is crucial, especially in unsymmetrical ketones where multiple enolizable positions exist. nih.gov

Direct Halogenation Protocols Utilizing Chlorinating Reagents

Direct α-chlorination of ketones is a common method that typically proceeds via an enol or enolate intermediate. libretexts.org The choice of chlorinating agent and reaction conditions is critical to control selectivity and minimize side reactions, such as polychlorination or chlorination on the aromatic ring. google.com

A variety of chlorinating agents have been employed for this transformation. Sulfuryl chloride (SO₂Cl₂) is a frequently used reagent for the chlorination of substituted acetophenones. google.com However, its use can lead to the formation of dichlorinated byproducts. google.com Thionyl chloride (SOCl₂) has also been utilized, often with a catalyst like pyridine, for the chlorination of aryl propanones to yield the corresponding α-chloro derivatives. evitachem.com

More recently, alternative reagents have been explored to improve efficiency and selectivity. Trichloroacetonitrile (Cl₃CCN) has been demonstrated as an effective electrophilic chlorine source for the α-monochlorination of various carbonyl compounds, including simple ketones, under basic conditions. rsc.org This method is notable as it represents an application of an inexpensive and atom-economical carbon-based chloro reagent. rsc.org Other N-chloro compounds, such as N-chlorosuccinimide (NCS), are also widely used, often in conjunction with catalysts. nih.govacs.org

| Chlorinating Agent | Substrate Type | Conditions | Notes | Reference |

| Sulfuryl Chloride (SO₂Cl₂) | Substituted Acetophenones | Toluene | Can produce dichlorinated and ring-chlorinated side products. | google.com |

| Thionyl Chloride (SOCl₂) | 1-(3-(chloromethyl)phenyl)propan-2-one | Pyridine, reflux | Common method for converting aryl propanones. | evitachem.com |

| Trichloroacetonitrile (Cl₃CCN) | β-Ketoesters, 1,3-Diketones, Simple Ketones | Base (e.g., DBU, KOtBu) | Functions as an electrophilic chlorine source via inverse-electron C-Cl bond cleavage. | rsc.org |

| N-Chlorosuccinimide (NCS) | β-Keto Esters, Allylic Alcohols | Organocatalyst or Metal Catalyst | Widely used for enantioselective and regioselective chlorinations. | nih.govacs.org |

Transition-Metal Catalyzed Approaches to α-Chloroketones

Transition-metal catalysis offers powerful and highly selective methods for the synthesis of α-chloroketones. These strategies often provide access to products with regioselectivity that is complementary to traditional methods. Over the last two decades, significant progress has been made in developing C-H functionalization reactions directed or mediated by ketone groups. rsc.org

Palladium-catalyzed ortho-chlorination of aromatic ketones has been reported, demonstrating the ability to direct halogenation to a specific position on the aromatic ring, which is a different type of regioselectivity. rsc.org For α-chlorination, iridium catalysts have been successfully used to achieve the synthesis of α-chloroketones with complete regiocontrol from allylic alcohols through a 1,3-hydrogen shift followed by chlorination. nih.gov This method is advantageous as it transforms an easily accessible functional group into the desired α-chloroketone moiety. nih.gov

Copper catalysts are also prominent in this field. Copper(II) chloride (CuCl₂) has been used as a chlorinating reagent for the highly regioselective α-chlorination of BODIPY dyes, proceeding through a proposed single-electron-transfer (SET) pathway. acs.org Furthermore, copper-catalyzed enantioselective nucleophilic α-chlorination of ketones using simple sodium chloride (NaCl) has been developed, showcasing an enantioconvergent substitution process. researchgate.net The direct oxychlorination of aromatic alkenes, catalyzed by metals like iron (FeCl₃) or cobalt (CoCl₂·6H₂O), provides a direct route to phenacyl chlorides (α-chloro aryl ketones) from readily available styrenes. chemrevlett.com

| Metal Catalyst | Reaction Type | Substrate | Key Features | Reference |

| Iridium (Ir) | 1,3-Hydrogen Shift / Chlorination | Allylic Alcohols | Complete regiocontrol to form α-chloroketones. | nih.gov |

| Copper (Cu) | Enantioselective Nucleophilic Chlorination | α-Haloamides, Ketones | Enantioconvergent substitution using NaCl as the chlorine source. | researchgate.net |

| Copper(II) Chloride (CuCl₂) | Regioselective α-Chlorination | BODIPY Core | Unusual regioselectivity at the 3/5-positions of the BODIPY core. | acs.org |

| Iron (FeCl₃) / Cobalt (CoCl₂) | Direct Oxychlorination | Aromatic Alkenes (Styrenes) | Single-step synthesis of phenacyl chlorides from alkenes. | chemrevlett.com |

| Palladium (Pd) | Ketone-Directed ortho-Chlorination | Aromatic Ketones | Directs chlorination to the ortho-position of the aryl ring. | rsc.org |

Electrophilic vs. Radical Chlorination Mechanisms

The α-chlorination of ketones can proceed through different mechanistic pathways, primarily electrophilic or radical, depending on the reagents and conditions. acsgcipr.org

The most common pathway, particularly under acidic conditions, is an electrophilic mechanism. libretexts.org This process involves the acid-catalyzed tautomerization of the ketone to its enol form. The formation of the enol is typically the rate-determining step. libretexts.orglibretexts.org The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic halogen source (e.g., Cl₂, Br₂). libretexts.org Subsequent deprotonation of the resulting oxonium ion yields the α-halogenated ketone and regenerates the acid catalyst. libretexts.org

Conversely, radical mechanisms can also be operative. These pathways often involve a radical initiator or occur under photolytic conditions. N-chloro compounds like N-chlorosuccinimide (NCS) can serve as sources of both electrophilic and radical chlorine. acsgcipr.org In some systems, a free radical oxidation process can be coupled with electrophilic chlorine addition. For instance, the reaction between chlorine and alkenes in the presence of oxygen can produce oxygenated intermediates like ketones and alcohols, which in turn can catalyze the further electrophilic addition of chlorine. escholarship.org The distinction is crucial as electrophilic pathways are governed by the stability and nucleophilicity of the enol/enolate intermediate, while radical pathways are influenced by the stability of the resulting carbon radical.

Indirect Synthetic Routes and Precursor Transformations

Besides direct chlorination, this compound and its analogs can be synthesized through indirect methods. These routes involve building the carbon skeleton with the chlorine atom already incorporated or transforming other functional groups into the desired α-chloroketone moiety.

Friedel-Crafts Acylation of Aromatic Substrates with Chloroacetone (B47974) Derivatives

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring. sigmaaldrich.com This electrophilic aromatic substitution can be adapted to synthesize aryl ketones by reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org

To synthesize α-chloroaryl ketones, chloroacetyl chloride can be used as the acylating agent. niscpr.res.in This one-step method combines the formation of the ketone and the introduction of the chlorine atom, circumventing a separate chlorination step of a pre-formed acetophenone (B1666503). niscpr.res.in The reaction of an aromatic compound (arene) with chloroacetyl chloride and a Lewis acid catalyst yields a chloroacetylated arene. For example, chloroacetylation of mesitylene (B46885) using chloroacetyl chloride in the presence of an Fe-modified montmorillonite (B579905) K10 catalyst has been reported. niscpr.res.in

Similarly, chloroacetone can react with activated aromatic compounds like phenol (B47542) and anisole (B1667542) in the presence of an acid to form α-methylstilbenes, which involves an initial Friedel-Crafts type reaction followed by further condensation and dehydration. wordpress.com A related synthesis involves the reaction of 3,5-diformylbenzene with chloroacetone to produce 1-chloro-1-(3,5-diformylphenyl)propan-2-one, where an enolate of chloroacetone attacks the aromatic substrate. evitachem.com

| Aromatic Substrate | Acylating/Alkylating Agent | Catalyst | Product Type | Reference |

| General Arenes | Chloroacetyl Chloride | Lewis Acids (e.g., AlCl₃, Fe-K10) | α-Chloroacetophenones | niscpr.res.insigmaaldrich.com |

| Mesitylene | Chloroacetyl Chloride | Fe-modified montmorillonite K10 | 2-Chloro-1-(2,4,6-trimethylphenyl)ethan-1-one | niscpr.res.in |

| Phenol, Anisole | Chloroacetone | Acid | α-Methylstilbenes | wordpress.com |

| 3,5-Diformylbenzene | Chloroacetone | Base (to form enolate) | 1-Chloro-1-(3,5-diformylphenyl)propan-2-one | evitachem.com |

Functional Group Interconversions Leading to the α-Chloroketone Moiety

The α-chloroketone functionality can also be generated through the transformation of other chemical groups in a precursor molecule. These interconversions provide alternative synthetic pathways that can be highly chemo- and regioselective.

A notable example is the conversion of allylic alcohols into α-chloroketones via a transition-metal-catalyzed isomerization/chlorination cascade, as discussed in section 2.1.2. nih.gov This reaction effectively interconverts the alcohol and alkene functionalities into an α-chloroketone.

Another innovative approach involves the iodine monochloride (ICl)-mediated functional group interconversion of methyl homopropargyl ethers. nih.govacs.org In this reaction, an alkyne derivative is transformed into an α,γ-dihalo ketone. nih.gov The proposed mechanism involves an iodo-induced intramolecular cyclization to form a five-membered oxonium ring intermediate, which then undergoes a ring-opening via nucleophilic attack by a chloride anion. nih.govacs.org For example, the reaction of (4-methoxybut-1-yn-1-yl)benzene with ICl results in the formation of 4-chloro-2-iodo-1-phenylbutan-1-one, demonstrating a novel transformation from an ether and an alkyne to a dihalogenated ketone. nih.govcuny.edu Although this example yields an α-iodo-ketone, the principle demonstrates a powerful strategy for creating α-haloketones from non-ketonic precursors.

Oxidation and Rearrangement Pathways from Precursors

The preparation of α-aryl ketones, a class of compounds to which this compound belongs, can be achieved through the oxidative rearrangement of arylalkenes. The reaction of arylalkenes with [hydroxy(tosyloxy)iodo]benzene (B1195804) in 95% methanol (B129727) provides a general and regioselective route to these ketones. researchgate.net This method is applicable to both acyclic and cyclic arylalkenes, allowing for the specific synthesis of isomeric α-phenyl ketones. researchgate.net

Another approach involves the direct conversion of primary and secondary alcohols into α-chloro aldehydes and α-chloro ketones. This transformation utilizes trichloroisocyanuric acid as both a stoichiometric oxidant and an α-halogenating agent. For the conversion of secondary alcohols to α-chloro ketones, the addition of methanol is crucial to facilitate the chlorination of the intermediate ketone. organic-chemistry.org

Furthermore, a one-step synthesis of α-functionalized ketones can be accomplished by reacting ketones that have an α-methene group with o-iodoxybenzoic acid (IBX) in the presence of potassium iodide. While methyl aryl ketones tend to yield bi-substituted products, other ketones typically result in mono-substituted products. researchgate.net

Stereoselective Synthesis of Chiral α-Chloroketone Derivatives

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of stereoselective synthetic methods for chiral α-chloroketones. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

Enzymatic Resolution and Biocatalytic Transformations for Chiral Alcohols (derived from or leading to related α-chloroketones)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules due to the high specificity and enantioselectivity of enzymes. Carbonyl reductases (CREDs), for instance, are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. almacgroup.com These biocatalysts often require a cofactor recycling system, such as glucose dehydrogenase (GDH) or the use of isopropyl alcohol (IPA), to be economically viable on a larger scale. almacgroup.com

The use of isolated ketoreductase (KRED) enzymes offers advantages over whole-cell reactions by minimizing side reactions from contaminating enzymes. lookchem.com A screening of a KRED toolbox can identify enzymes capable of producing both enantiomers of a target alcohol with high enantiomeric excess (>99% ee). lookchem.com For example, the reduction of various α-chloroacetophenones has been successfully demonstrated on a preparative scale, yielding the corresponding chiral α-chloroalcohols in good yields and high enantiomeric purity. lookchem.com

A bienzymatic cascade system combining an ene-reductase (ERED) and an alcohol dehydrogenase (ADH) has been developed for the synthesis of optically active chlorohydrins from α-chloroenones. uniovi.esacs.org This cooperative catalysis affords the desired products in excellent conversions and high stereoselectivities (up to >99:1 dr and >99% ee) under mild reaction conditions. uniovi.esacs.org

Halohydrin dehalogenases (HHDHs) have also been employed in biocatalytic cascades for the synthesis of enantiopure 1,2-azidoalcohols from α-chloroketones. nih.gov These cascades can be designed to be regiodivergent, providing access to different regioisomers of the product. nih.gov

Table 1: Examples of Biocatalytic Reductions of α-Chloroketones

| Enzyme/System | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| KREDs | α-Chloroacetophenones | Chiral α-chloroalcohols | >99% | N/A | lookchem.com |

| ERED/ADH Cascade | 1-Aryl-2-chlorobut-2-en-1-ones | Optically active chlorohydrins | >99% | >99:1 | uniovi.esacs.org |

| HHDH Cascade | α-Chloroketones | Enantiopure 1,2-azidoalcohols | >99% | N/A | nih.gov |

This table is for illustrative purposes and specific values may vary depending on the exact substrate and reaction conditions.

Asymmetric Inductions in α-Chloroketone Formation or its Derivatives

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the context of α-chloroketones, this can be achieved through various strategies.

One approach is the diastereoselective addition of nucleophiles to chiral racemic α-chloroketones. For instance, the addition of phenylacetylene (B144264) to racemic 3-chlorobutanone can be controlled to achieve good diastereoselectivity by performing the reaction at low temperatures in the presence of a chiral ligand like (R,R)-Salen. mdpi.com The enhanced reactivity of α-chloroketones allows for these reactions to proceed at reduced temperatures, which is crucial for controlling the stereochemical outcome. mdpi.com The observed stereoselection is thought to arise from the preferential coordination of one enantiomer of the chloroketone to the chiral metal complex, leading to a faster reaction rate for that stereoisomer. mdpi.com

Organocatalysis provides another powerful method for the asymmetric α-chlorination of aldehydes and ketones. organic-chemistry.org Chiral amines, such as L-proline and its derivatives, can catalyze the direct enantioselective α-chlorination of aldehydes using N-chlorosuccinimide (NCS) as the chlorine source, affording α-chloro aldehydes in high yields and enantioselectivities. organic-chemistry.org Similarly, chiral bifunctional organocatalysts, like thiourea (B124793) derivatives, have been shown to be effective in the asymmetric α-chlorination of ketones. researchgate.net

Table 2: Asymmetric Induction in the Synthesis of α-Chloroketone Derivatives

| Reaction Type | Substrate | Chiral Catalyst/Auxiliary | Product | Key Findings | Reference |

| Alkynylation | Racemic 3-chlorobutanone | (R,R)-Salen | Chiral propargylic alcohols | Good diastereoselectivity at low temperatures. mdpi.com | mdpi.com |

| α-Chlorination | Aldehydes | L-proline amides | α-Chloro aldehydes | High yields and enantioselectivities. organic-chemistry.org | organic-chemistry.org |

| α-Chlorination | Ketones | Chiral thiourea catalyst | α-Chloroketones | Effective asymmetric induction. researchgate.net | researchgate.net |

This table provides a summary of different approaches and is not exhaustive.

Dynamic Kinetic Resolution Strategies for α-Chloroketone Phosphonates and Esters

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single stereoisomer. This approach has been successfully applied to the synthesis of chiral α-chloro-β-hydroxy esters and phosphonates.

Ruthenium-catalyzed asymmetric hydrogenation is a prominent method for the DKR of racemic α-chloro-β-ketoesters and their phosphonate (B1237965) analogs. researchgate.net Using chiral ligands, such as DIFLUORPHOS, the corresponding α-chloro-β-hydroxy compounds can be obtained with high enantiomeric and diastereomeric excesses. researchgate.net This methodology has proven effective for the synthesis of key intermediates for pharmaceuticals. researchgate.net

Biocatalytic DKR offers a green and efficient alternative. Ketoreductases (KREDs) have been employed for the DKR of α-substituted-β-keto arylphosphonates and α-chloro-β-keto esters. researchgate.netnih.gov These enzymatic reductions can provide access to chiral anti-aryl α-chloro-β-hydroxy esters and related phosphonates in high yields and with excellent stereoselectivity. researchgate.netnih.gov For example, a dehydrogenase from Clostridium acetobutylicum (CaADH) has been shown to be highly effective in the DKR of α-chloro-β-keto esters, yielding the syn-product with high diastereoselectivity and enantioselectivity. nih.gov

The success of DKR is often dependent on the acidity of the α-proton, which facilitates the racemization process. nih.gov The choice of catalyst, whether it be a metal complex or an enzyme, is critical in achieving high stereoselectivity in the reduction step. researchgate.netresearchgate.net

Table 3: Dynamic Kinetic Resolution of α-Chloro-β-keto Esters and Phosphonates

| Catalyst System | Substrate Type | Product Type | Selectivity | Reference |

| Ruthenium-DIFLUORPHOS | α-Chloro-β-ketoesters/phosphonates | α-Chloro-β-hydroxyesters/phosphonates | High ee and de | researchgate.net |

| Ketoreductases (KREDs) | α-Substituted-β-keto arylphosphonates | Chiral α-substituted-β-hydroxy arylphosphonates | High dr and ee | researchgate.net |

| Clostridium acetobutylicum ADH | α-Chloro-β-keto esters | syn-α-Chloro-β-hydroxy esters | 95% de, 99% ee | nih.gov |

ee = enantiomeric excess, de = diastereomeric excess. The table highlights key examples.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Chloro 1 Phenyl Propan 2 One

Nucleophilic Reactivity at the α-Carbon Center

The primary site for nucleophilic attack is the α-carbon bonded to the chlorine atom. This reactivity is enhanced by the inductive effect of the adjacent carbonyl group, which increases the polarity of the carbon-chlorine bond and stabilizes the transition state of substitution reactions. nih.gov

The Favorskii rearrangement is a characteristic reaction of α-haloketones that possess an abstractable proton on the α'-carbon. adichemistry.commychemblog.com When treated with a base, such as a hydroxide (B78521) or alkoxide, 1-Chloro-1-phenyl-propan-2-one undergoes a skeletal rearrangement to form derivatives of 2-phenylpropanoic acid.

The mechanism is initiated by the abstraction of a proton from the α'-methyl group by the base, forming an enolate. wikipedia.orgpurechemistry.org This is followed by an intramolecular nucleophilic substitution, where the enolate attacks the α-carbon, displacing the chloride ion to form a strained cyclopropanone (B1606653) intermediate. mychemblog.comwikipedia.org The highly reactive carbonyl carbon of the cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide). youtube.com Subsequent cleavage of the three-membered ring occurs to yield the most stable carbanion, which is the one stabilized by the adjacent phenyl group. youtube.com Protonation of this carbanion leads to the final carboxylic acid or ester product. wikipedia.org

Interestingly, isomeric α-haloketones can yield the same rearranged product, providing strong evidence for the common cyclopropanone intermediate. youtube.com For instance, both this compound and 3-chloro-1-phenyl-propan-2-one, upon treatment with a base, are expected to form the same cyclopropanone intermediate and, consequently, the same 2-phenylpropanoic acid derivative. youtube.com

Table 1: Favorskii Rearrangement of this compound

| Reactant | Base/Nucleophile | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Sodium Hydroxide (NaOH) | 1-methyl-1-phenylcyclopropanone | 2-Phenylpropanoic acid |

| This compound | Sodium Methoxide (NaOCH₃) | 1-methyl-1-phenylcyclopropanone | Methyl 2-phenylpropanoate |

| This compound | Amine (R-NH₂) | 1-methyl-1-phenylcyclopropanone | 2-Phenylpropanoamide |

Intermolecular nucleophilic substitution at the α-carbon of this compound is a common reaction pathway. The viability of Sₙ1 versus Sₙ2 mechanisms is heavily influenced by the substrate structure, the nucleophile, and the solvent. libretexts.org

Sₙ2 Pathway : This pathway is generally favored for α-haloketones. jove.comyoutube.com The rate of Sₙ2 reactions is significantly enhanced compared to corresponding alkyl halides. This acceleration is attributed to the electron-withdrawing carbonyl group, which polarizes the C-Cl bond and stabilizes the pentacoordinate transition state through orbital overlap. nih.govyoutube.com The reaction proceeds via a concerted mechanism where the nucleophile attacks the α-carbon as the chloride ion departs, resulting in an inversion of stereochemistry at the α-carbon. youtube.com Strong, negatively charged nucleophiles favor the Sₙ2 reaction. youtube.com

Sₙ1 Pathway : The Sₙ1 pathway is generally disfavored for α-halocarbonyl compounds. jove.com This is because the mechanism involves the formation of a carbocation intermediate at the α-position. reddit.com The adjacent electron-withdrawing carbonyl group destabilizes this carbocation, making its formation energetically unfavorable. youtube.com Therefore, reactions that would typically proceed via an Sₙ1 mechanism on a similar secondary benzylic halide are unlikely for this compound.

Sₙ2' Pathway : The Sₙ2' (Sₙ2 prime) reaction is a possibility in allylic systems, but it is not a primary pathway for this saturated α-haloketone. It would require the nucleophile to attack the carbonyl oxygen with concurrent rearrangement, which is not a typical intermolecular substitution mechanism for this class of compounds.

Table 2: Comparison of Sₙ1 and Sₙ2 Pathways for this compound

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Likelihood | Unfavorable | Favorable |

| Intermediate | Carbocation (destabilized by C=O) | None (concerted mechanism) |

| Rate Determining Step | Formation of carbocation (unimolecular) | Nucleophilic attack (bimolecular) |

| Stereochemistry | Racemization (if intermediate forms) | Inversion of configuration |

| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |

Electron-rich heteroatomic nucleophiles, such as amines and aziridines, readily react with this compound via an Sₙ2 mechanism. The nitrogen atom of the nucleophile attacks the electrophilic α-carbon, displacing the chloride ion.

In the case of reaction with an aziridine, the nitrogen atom acts as the nucleophile. The reaction would lead to the formation of a quaternary aziridinium (B1262131) salt. Such reactions are analogous to the quaternization of other N-heterocyclic compounds with α-haloketones. nih.gov The high reactivity of α-haloketones as alkylating agents drives this process. wikipedia.org These reactions are fundamental in the synthesis of more complex heterocyclic structures.

The stereochemical outcome of nucleophilic attack on this compound, which is a chiral molecule, is highly dependent on the reaction mechanism.

Sₙ2 Reactions : In a classic Sₙ2 reaction, the nucleophile attacks the chiral α-carbon from the side opposite to the leaving group (chloride). This "backside attack" leads to a Walden inversion, where the configuration of the stereocenter is inverted. youtube.com For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa.

Reactions involving Enolates : In base-catalyzed reactions like the Favorskii rearrangement, the initial step is the formation of an achiral enolate by deprotonation at the α'-carbon. The subsequent intramolecular attack forms the cyclopropanone. The stereochemistry of the final product is then determined during the ring-opening step, which proceeds to form the most stable carbanion.

Nucleophilic Addition to the Carbonyl : While the primary focus is on the α-carbon, if a reaction were to occur at the carbonyl carbon, it would proceed via nucleophilic addition. libretexts.org The carbonyl carbon is sp² hybridized and trigonal planar. libretexts.org Nucleophilic attack can occur from either the Re or Si face. saskoer.ca If the nucleophile is achiral and there are no other chiral influences, this would lead to a mixture of diastereomeric products, as a new stereocenter is formed at the carbonyl carbon in a molecule that already contains a stereocenter at the α-carbon. saskoer.ca

Transformations Involving the Carbonyl Functionality

While the α-carbon is a major reactive site, the carbonyl group itself can undergo characteristic reactions, most notably reduction.

The carbonyl group of this compound can be selectively reduced to a hydroxyl group, yielding the corresponding α-chloro alcohol, or chlorohydrin. This transformation is a valuable synthetic process, as halohydrins are versatile intermediates. nih.gov

The reduction is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, as it selectively reduces ketones and aldehydes without affecting the carbon-chlorine bond. nih.gov The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This changes the hybridization of the carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation, usually during an aqueous workup, yields the final α-chloro alcohol product, 1-chloro-1-phenyl-propan-2-ol.

Table 3: Reduction of this compound

| Reactant | Reducing Agent | Intermediate | Final Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Alkoxide intermediate | 1-Chloro-1-phenyl-propan-2-ol |

Condensation Reactions with Carbonyl Reagents

The reactivity of this compound in condensation reactions is primarily dictated by the presence of acidic α-hydrogens on the methyl group (the C-3 position). In the presence of a base, these protons can be abstracted to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile that can attack the electrophilic carbonyl carbon of another molecule, such as an aldehyde or ketone, to form a new carbon-carbon bond. This process is the cornerstone of the Aldol (B89426) and Claisen-Schmidt condensation reactions. wikipedia.orgmasterorganicchemistry.com

A notable example is the Claisen-Schmidt condensation, which occurs between a ketone with α-hydrogens and an aromatic carbonyl compound that lacks α-hydrogens, such as benzaldehyde. wikipedia.org In a typical reaction, the enolate of this compound would attack the carbonyl of benzaldehyde. The initial product is a β-hydroxy ketone, which can subsequently undergo dehydration, often promoted by heat, to yield a conjugated α,β-unsaturated ketone (a chalcone (B49325) derivative). The stability of the resulting conjugated system provides a thermodynamic driving force for the dehydration step. masterorganicchemistry.com

The general mechanism proceeds as follows:

Enolate Formation: A base removes a proton from the C-3 methyl group of this compound.

Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of the reaction partner (e.g., an aromatic aldehyde).

Protonation: The intermediate alkoxide is protonated by the solvent or a weak acid to give the β-hydroxy ketone (the aldol addition product).

Dehydration (Condensation): Under heating or stronger basic/acidic conditions, a molecule of water is eliminated to form a carbon-carbon double bond in conjugation with the carbonyl group.

Below is a table illustrating potential Claisen-Schmidt condensation reactions with various aromatic aldehydes.

| Carbonyl Reagent | Base/Solvent | Expected Product |

| Benzaldehyde | NaOH / Ethanol | (E)-4-chloro-1,4-diphenylbut-3-en-2-one |

| 4-Methoxybenzaldehyde | KOH / Methanol (B129727) | (E)-4-chloro-4-phenyl-1-(4-methoxyphenyl)but-3-en-2-one |

| 4-Nitrobenzaldehyde | NaOEt / Ethanol | (E)-4-chloro-1-(4-nitrophenyl)-4-phenylbut-3-en-2-one |

Radical Processes and Single-Electron Transfer (SET) Reactions

This compound as a Mechanistic Probe in Radical Chemistry

This compound has been identified as an exploratory compound used as a mechanistic probe to investigate radical reaction mechanisms, particularly those involving aldehydes. biosynth.com A mechanistic probe, often called a "radical clock," is a molecule designed to undergo a predictable unimolecular reaction (like rearrangement or fragmentation) at a known rate if a radical intermediate is formed. illinois.edu

In the context of this compound, its utility as a probe stems from the C-Cl bond. If a proposed reaction mechanism involves a single-electron transfer (SET) to the ketone, it would form a radical anion. This intermediate is primed to eject a stable chloride ion (Cl⁻), leaving a carbon-centered α-keto radical.

The sequence is as follows:

SET Initiation: An electron donor transfers a single electron to the carbonyl group of this compound, forming a radical anion.

Chloride Ejection: The radical anion rapidly and irreversibly loses a chloride ion to form the 1-phenyl-2-oxopropyl radical.

Radical Trapping/Reaction: This newly formed carbon-centered radical can then be trapped by other species in the reaction mixture or undergo further reactions.

By analyzing the final products, chemists can confirm or refute the involvement of an SET pathway. If products derived from the 1-phenyl-2-oxopropyl radical are observed, it provides strong evidence for a radical mechanism.

Photostimulated and Non-Chain Radical Mechanisms (e.g., SRN1 pathways for related compounds)

The structure of this compound makes it a suitable substrate for nucleophilic substitution reactions that proceed via a radical chain mechanism, most notably the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) pathway. These are non-chain reactions in the sense that each radical formed leads to a single transformation, but they are part of a chain process. organic-chemistry.org This mechanism is common for substrates with a good leaving group and the ability to accept an electron.

The SRN1 mechanism typically involves the following steps:

Initiation: The reaction is often initiated by photostimulation or a chemical reductant, which involves the transfer of an electron to the α-haloketone to form the radical anion.

Propagation:

The radical anion fragments, losing the chloride ion to form an α-keto radical.

This radical reacts with a nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers its extra electron to a new molecule of the starting this compound, forming the substitution product and regenerating the initial radical anion to continue the chain.

Termination: The chain reaction is terminated when radicals are quenched through combination or other side reactions.

This pathway allows for the substitution of the chlorine atom with a variety of nucleophiles, such as enolates, thiolates, and nitranions, under conditions that might not favor traditional SN1 or SN2 mechanisms.

Halogen Atom Transfer Reactions

Halogen Atom Transfer (HAT) is a fundamental step in many radical processes where a halogen atom is homolytically transferred from one species to another. This compound can participate in HAT reactions in two principal ways:

As a Halogen Atom Donor: The C-Cl bond can be homolytically cleaved by an incoming radical (R•). The radical abstracts the chlorine atom, generating a new radical species (R-Cl) and the 1-phenyl-2-oxopropyl radical. This process is a key step in initiating radical reactions or in propagating certain radical chains. The stability of the resulting α-keto radical, which is stabilized by the adjacent carbonyl and phenyl groups, facilitates this transfer.

As a Radical Precursor: As described previously, reduction of this compound can generate the 1-phenyl-2-oxopropyl radical. This radical can then, in turn, abstract a halogen atom from a different molecule, propagating a radical chain.

HAT reactions are crucial in various synthetic transformations, including dehalogenation reactions mediated by reagents like tributyltin hydride, where a stannyl (B1234572) radical abstracts the chlorine atom.

Derivatization and Cyclization Reactions

The bifunctional nature of this compound, possessing both a reactive ketone and a labile α-chloro group, makes it a valuable building block for the synthesis of a wide variety of derivatives, particularly heterocyclic compounds. nih.gov The general strategy involves a reaction with a dinucleophile, where one nucleophilic center reacts with the carbonyl carbon (or the α'-carbon via an enolate) and the other displaces the chloride ion in an intramolecular cyclization step.

A classic example is the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloketone is treated with a thioamide. The sulfur of the thioamide acts as a nucleophile, displacing the chloride. The nitrogen of the resulting intermediate then attacks the carbonyl carbon, and subsequent dehydration yields a substituted thiazole ring.

Similarly, reactions with other dinucleophiles can lead to a diverse array of five- and six-membered heterocycles. These reactions are powerful tools in medicinal chemistry and materials science for creating complex molecular architectures from simple precursors.

The table below outlines several plausible cyclization reactions using this compound as the starting material.

| Reagent | Resulting Heterocycle Class | Example Product Structure |

| Thiourea (B124793) | Thiazole | 2-Amino-4-methyl-5-phenylthiazole |

| Benzamidine | Imidazole | 4-Methyl-2,5-diphenyl-1H-imidazole |

| Hydrazine (B178648) | Pyridazine | 3-Methyl-4-phenylpyridazine |

| o-Phenylenediamine | Quinoxaline | 2-Methyl-3-phenylquinoxaline |

Formation of Hydrazono Compounds and Subsequent Heterocyclization (e.g., Pyrazoles, other N-heterocycles)

The reaction of this compound with hydrazine and its derivatives is a cornerstone of heterocyclic synthesis, providing a direct route to pyrazoles and other related nitrogen-containing ring systems. This transformation is a multi-step process initiated by the formation of a hydrazono compound.

Mechanism of Hydrazone Formation and Heterocyclization:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of a hydrazine derivative (H₂N-NHR) on the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate.

Dehydration: The intermediate subsequently eliminates a molecule of water to form a stable C=N double bond, yielding a hydrazone. This initial product is an α-chloro hydrazone.

Intramolecular Cyclization: The α-chloro hydrazone intermediate then undergoes an intramolecular nucleophilic substitution. The terminal nitrogen atom of the hydrazone moiety acts as a nucleophile, attacking the adjacent carbon atom that bears the chlorine atom.

Aromatization: The resulting five-membered ring intermediate, a pyrazoline, readily eliminates a molecule of hydrogen chloride (HCl) to achieve aromatic stabilization, yielding the final substituted pyrazole (B372694) product.

This pathway is a well-established method for constructing pyrazole rings, which are significant structural motifs in pharmaceuticals and agrochemicals. nih.govmdpi.comnih.gov The bifunctional nature of α-haloketones makes them ideal precursors for such cyclocondensation reactions. nih.gov Similarly, reactions with other binucleophiles like thiourea can lead to the formation of different heterocycles, such as aminothiazoles. wikipedia.org

Table 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole from this compound

| Step | Reactant(s) | Intermediate/Product | Description |

| 1 | This compound, Hydrazine (H₂NNH₂) | Hydrazone Intermediate | Nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration. |

| 2 | Hydrazone Intermediate | Pyrazoline Intermediate | Intramolecular nucleophilic attack by the terminal nitrogen onto the chloro-substituted carbon. |

| 3 | Pyrazoline Intermediate | 3-Methyl-5-phenyl-1H-pyrazole | Elimination of HCl to form the stable aromatic pyrazole ring. |

Intramolecular Cyclization Pathways Leading to Cyclic Ethers or Carbocycles

The dual electrophilicity of this compound, combined with the presence of enolizable protons, facilitates intramolecular cyclization reactions. The most significant of these pathways under basic conditions leads to the formation of a highly strained carbocyclic intermediate.

Formation of a Cyclopropanone Intermediate (Carbocycle):

The primary intramolecular cyclization pathway involves the formation of an enolate followed by an internal nucleophilic substitution. This mechanism is the initial stage of the well-known Favorskii rearrangement (see Section 3.4.3).

Enolate Formation: In the presence of a base (e.g., hydroxide, alkoxide), a proton is abstracted from the α'-carbon (the methyl group), as these protons are acidic due to their proximity to the carbonyl group. This deprotonation results in the formation of a resonance-stabilized enolate ion. youtube.com

Intramolecular SN2 Attack: The nucleophilic α'-carbon of the enolate then attacks the α-carbon bearing the chlorine atom in an intramolecular SN2 fashion. youtube.com

Chloride Displacement: This attack displaces the chloride ion, leading to the formation of a three-membered carbocyclic ring containing a carbonyl group—a cyclopropanone intermediate. wikipedia.org

This 1-phenyl-2-methylcyclopropanone is a key, albeit unstable, intermediate that dictates the subsequent rearrangement of the molecule's carbon skeleton.

While the formation of cyclic ethers via intramolecular attack of the carbonyl oxygen on the α-carbon is theoretically possible, it is not the favored pathway for α-haloketones under basic conditions. The formation of the enolate and subsequent cyclization to the cyclopropanone is kinetically and thermodynamically preferred.

Rearrangements Involving Enolization and Carbonyl Group Migration

The most prominent rearrangement reaction of this compound is the Favorskii rearrangement . This base-catalyzed reaction transforms α-haloketones into carboxylic acid derivatives (acids, esters, or amides) and involves a fundamental reorganization of the carbon framework. wikipedia.orgddugu.ac.in

Mechanism of the Favorskii Rearrangement:

The rearrangement proceeds via the cyclopropanone intermediate described in the previous section. The fate of this intermediate determines the final rearranged product.

Formation of Cyclopropanone: As detailed in 3.4.2, the reaction is initiated by the base-catalyzed formation of a 1-phenyl-2-methylcyclopropanone intermediate.

Nucleophilic Attack: A nucleophile, typically the base used in the reaction (e.g., OH⁻ or OR⁻), attacks the carbonyl carbon of the strained cyclopropanone ring. This opens the carbonyl double bond and forms a tetrahedral intermediate. nrochemistry.com

Ring Opening: The highly strained three-membered ring then opens to relieve ring strain. The C-C bond cleavage is regioselective, occurring in a manner that generates the most stable carbanion. youtube.comddugu.ac.in For the intermediate derived from this compound, the bond between the original carbonyl carbon and the phenyl-substituted carbon cleaves. This cleavage forms a carbanion on the carbon bearing the phenyl group, which is stabilized by resonance (a benzylic carbanion).

Protonation: The resulting carbanion is rapidly protonated by the solvent (e.g., water or alcohol) to yield the final, stable rearranged product.

When sodium hydroxide is used as the base, the final product is 2-phenylpropanoic acid. If an alkoxide (e.g., sodium methoxide) is used, the corresponding ester (methyl 2-phenylpropanoate) is formed. youtube.com

Classic mechanistic studies have provided strong evidence for this pathway. Research has shown that isomeric α-haloketones, such as this compound and 3-chloro-1-phenyl-propan-2-one, converge to give the same rearranged product, which strongly supports the existence of a common, symmetrical cyclopropanone intermediate. youtube.comyoutube.com

Table 2: Favorskii Rearrangement of this compound

| Base/Nucleophile | Solvent | Key Intermediate | Final Product | Product Class |

| Sodium Hydroxide (NaOH) | Water (H₂O) | 1-Phenyl-2-methylcyclopropanone | 2-Phenylpropanoic acid | Carboxylic Acid |

| Sodium Methoxide (NaOMe) | Methanol (MeOH) | 1-Phenyl-2-methylcyclopropanone | Methyl 2-phenylpropanoate | Ester |

| Ammonia (B1221849) (NH₃) | N/A | 1-Phenyl-2-methylcyclopropanone | 2-Phenylpropanamide | Amide |

Strategic Applications of 1 Chloro 1 Phenyl Propan 2 One in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The utility of 1-chloro-1-phenyl-propan-2-one as a building block is primarily demonstrated through its participation in reactions that form new carbon-carbon bonds and establish stereocenters, paving the way for the synthesis of complex target molecules.

As a potent alkylating agent, this compound can react with various nucleophiles to form new C-C bonds at the α-position. The chlorine atom serves as an effective leaving group in nucleophilic substitution reactions.

Alkylation: α-Chloroketones are effective substrates in cross-coupling reactions. For instance, the copper-catalyzed coupling of alkylzinc halides with α-chloroketones allows for the introduction of primary and secondary alkyl groups adjacent to the carbonyl. This reaction typically proceeds with inversion of stereochemistry, providing a stereospecific method for C-C bond formation organic-chemistry.org.

Acylation: While direct acylation at the α-carbon of the ketone is not a standard transformation, related C-C bond-forming reactions are well-established. For example, the reaction of organotin enolates with α-chloroketones, catalyzed by zinc halides, yields γ-diketones nih.gov. This transformation proceeds through an initial aldol-type carbonyl attack, followed by a rearrangement that constitutes a formal acylation of the enolate.

Aldol-Type Reactions: this compound can act as an electrophile in aldol-type reactions. In crossed aldol (B89426) reactions with aldehydes, the initial addition product is a halohydrin. This intermediate can subsequently cyclize in the presence of a base to form an oxirane, a valuable synthetic building block wikipedia.org.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Alkylation | Alkylzinc halides / Cu(acac)₂ | α-Alkylated Ketone | organic-chemistry.org |

| γ-Diketone Synthesis | Organotin enolates / ZnX₂ | γ-Diketone | nih.gov |

| Aldol/Oxirane Formation | Aldehyde / Base | Halohydrin / Oxirane | wikipedia.org |

The synthesis and subsequent reaction of chiral α-chloroketones are of paramount importance for building complex, stereodefined molecules. Chiral versions of this compound can be prepared, and their reactions can proceed with high fidelity, transferring the stereochemical information to the product.

One prominent method for accessing chiral α-chloroketones is through the asymmetric decarboxylative chlorination of β-ketocarboxylic acids, a reaction that can be achieved with high enantiopurity using a chiral primary amine catalyst nih.govresearchgate.net. Alternatively, they can be synthesized from readily available chiral precursors like N-protected amino acid methyl esters via a Claisen condensation with the dianion of chloroacetic acid thieme-connect.comresearchgate.net.

Crucially, the chiral center established in the α-chloroketone can be preserved in subsequent reactions. Nucleophilic substitution (SN2) reactions at the chlorine-bearing carbon proceed smoothly, even at a tertiary center, allowing for the synthesis of a variety of chiral products without significant loss of enantiomeric purity nih.gov. This makes chiral α-chloroketones, such as enantiomerically pure this compound, excellent scaffolds for stereocontrolled synthesis.

Precursors for Polyfunctionalized Organic Compounds

Beyond C-C bond formation, this compound is a precursor for a diverse range of compounds containing various functional groups and heterocyclic motifs.

The bifunctional nature of α-chloroketones makes them ideal substrates for the synthesis of five-membered heterocycles through condensation reactions with dinucleophiles.

Nitrogen Heterocycles:

Thiazoles: Reaction with thioamides readily yields thiazole (B1198619) rings wikipedia.org.

Aminothiazoles: Condensation with thiourea (B124793) is a common route to 2-aminothiazoles wikipedia.org.

Pyrazoles: α-Chloroketones serve as intermediates in the synthesis of pyrazoles when reacted with hydrazine (B178648) derivatives researchgate.net.

Pyrroles: In the Hantzsch pyrrole (B145914) synthesis, α-chloroketones react with β-dicarbonyl compounds and ammonia (B1221849) or primary amines to form substituted pyrroles wikipedia.org.

Oxygen Heterocycles:

Benzofurans: Cyclo-condensation of α-chloroketones with ortho-hydroxycarbonyl compounds, such as salicylaldehyde, provides a direct route to substituted benzofurans nih.gov.

| Heterocycle | Reagents | Reference |

| Thiazole | Thioamide | wikipedia.org |

| 2-Aminothiazole | Thiourea | wikipedia.org |

| Pyrazole (B372694) | Hydrazine derivatives | researchgate.net |

| Pyrrole | β-Dicarbonyl, Ammonia/Amine | wikipedia.org |

| Benzofuran | o-Hydroxycarbonyl compound | nih.gov |

The carbonyl and chloro- functionalities of this compound can be selectively transformed to produce valuable chiral alcohols and amines.

Chiral Alcohols: The reduction of the ketone moiety can be achieved with high stereoselectivity. Biocatalytic methods, using microbial reductases, are particularly effective for the enantioselective reduction of chloroketones to the corresponding chiral chlorohydrins nih.gov. Furthermore, if starting with an enantiopure α-chloroketone, nucleophilic substitution of the chloride with a hydroxide (B78521) ion (via an SN2 mechanism) can produce a chiral α-hydroxyketone with high enantiospecificity nih.gov.

Chiral Amines: Chiral amines are critical in medicinal chemistry sigmaaldrich.com. The synthesis of chiral α-amino ketones can be achieved from α-chloroketones. A well-established route involves the SN2 reaction with an azide (B81097) source, such as sodium azide, to form an α-azido ketone nih.gov. The subsequent reduction of the azide group furnishes the primary amine. Furthermore, the ketone can undergo enantioselective reductive amination, a powerful tool for creating chiral amines rawdatalibrary.net.

The α-chloroketone scaffold can be rearranged or substituted to generate other important functional groups.

Carboxylic Acids and Esters: The most significant transformation of α-chloroketones in this category is the Favorskii rearrangement . In the presence of a base, an enolizable α-haloketone rearranges to form a carboxylic acid derivative wikipedia.orgpurechemistry.org.

Using a hydroxide base (e.g., NaOH) yields a carboxylic acid.

Using an alkoxide base (e.g., sodium methoxide) yields an ester nrochemistry.comadichemistry.com. This reaction proceeds through a cyclopropanone (B1606653) intermediate and is a powerful method for skeletal rearrangement and the synthesis of highly branched carboxylic acid derivatives ddugu.ac.in.

Nitriles: The chlorine atom can be displaced by a cyanide nucleophile (e.g., from NaCN or KCN) via a nucleophilic substitution reaction. This would convert this compound into 1-cyano-1-phenyl-propan-2-one, introducing a nitrile functional group.

Role in Catalytic Methodologies

This compound, a member of the α-halo ketone class of compounds, holds significant potential in various catalytic methodologies owing to its bifunctional nature. The presence of a reactive carbon-chlorine bond alpha to a carbonyl group makes it a valuable electrophilic substrate in a range of chemical transformations.

Application as a Substrate in Organocatalytic Transformations

While specific documented instances of this compound as a substrate in organocatalytic transformations are not extensively reported in the literature, its general class, α-chloro ketones, are well-established participants in such reactions. Organocatalysis often relies on the formation of nucleophilic intermediates, such as enamines or enolates, from carbonyl compounds in the presence of a chiral amine or other organocatalyst. These nucleophiles can then react with electrophilic partners.

This compound is a potent electrophile at the α-carbon, making it a suitable candidate for reactions with organocatalytically generated nucleophiles. For instance, in reactions catalyzed by chiral secondary amines, a ketone or aldehyde substrate is converted into a chiral enamine. This enamine can then undergo a nucleophilic attack on the electrophilic α-carbon of this compound. This would result in the formation of a new carbon-carbon bond and, due to the chiral environment provided by the catalyst, could proceed with high enantioselectivity.

A key application for α-chloro ketones in this context is in asymmetric alkylation reactions. The general scheme for such a transformation is presented below:

General Scheme for Organocatalytic Asymmetric Alkylation using an α-Chloro Ketone

Research in the broader field of organocatalysis has demonstrated the feasibility of such reactions with various α-halo carbonyl compounds. These transformations are valuable for the synthesis of chiral γ-dicarbonyl compounds, which are important building blocks in organic synthesis.

Furthermore, this compound has been noted for its ability to react with electron-rich compounds like aziridines to form chiral products biosynth.com. While the specific catalytic conditions are not detailed, this reactivity highlights its potential as a substrate in stereoselective reactions, which could foreseeably be rendered catalytic and enantioselective through the use of an appropriate chiral organocatalyst.

The following table summarizes representative organocatalytic transformations involving α-chloro carbonyl compounds, illustrating the potential applications for this compound.

Table 1: Representative Organocatalytic Transformations of α-Chloro Carbonyl Compounds

| Catalyst Type | Substrate Class | Electrophile Class | Product Class | Potential Application for this compound |

|---|---|---|---|---|

| Chiral Primary Amine | β-Ketocarboxylic Acids | N-Chlorosuccinimide | α-Chloroketones | As a product of enantioselective chlorination researchgate.net |

| Chiral Secondary Amine | Aldehydes/Ketones | α-Chloro Ketones | γ-Dicarbonyl Compounds | As an electrophilic substrate for asymmetric alkylation |

| Chiral Squaramide | Silyl Ketene Acetals | N-Chlorosuccinimide | α-Chloro Esters | Analogous reactivity as an electrophile in non-covalent catalysis nih.gov |

| Chiral Thiourea | α-Keto Sulfonium Salts | Sodium Chloride | α-Chloro Ketones | Demonstrates the utility of chiral anion-binding catalysis for chlorination nih.gov |

Use as a Reagent or Component in Ligand Design (if applicable)

The application of this compound as a direct reagent or component in the design of chiral ligands is not a widely documented area of its utility. However, the inherent reactivity of α-halo ketones provides a basis for their potential use in the synthesis of ligand precursors, particularly for N-heterocyclic carbenes (NHCs), which have become a cornerstone of modern catalysis.

NHC ligands are typically generated from imidazolium (B1220033) or imidazolinium salt precursors. The synthesis of these precursors often involves the condensation of a diamine with a glyoxal (B1671930) derivative, followed by cyclization. α-Halo ketones, such as this compound, can serve as valuable building blocks in the synthesis of the heterocyclic core of these NHC precursors.

For instance, the reaction of an α-halo ketone with a formamidine (B1211174) can lead to the formation of a 4-hydroxyimidazolinium salt intermediate. Subsequent dehydration can yield the corresponding imidazolium salt, the direct precursor to the NHC ligand researchgate.net. The general synthetic route is depicted below:

General Scheme for the Synthesis of Imidazolium Salts from α-Halo Ketones

By starting with a chiral diamine or by employing a chiral auxiliary, it is conceivable that chiral NHC ligands could be synthesized using this compound as a key reagent. These chiral ligands could then be utilized in a wide array of asymmetric catalytic reactions.

The following table outlines the potential steps for the involvement of this compound in the synthesis of an NHC ligand precursor.

Table 2: Potential Role of this compound in Ligand Synthesis

| Step | Reagents | Intermediate/Product | Significance in Ligand Design |

|---|---|---|---|

| 1 | This compound, Formamidine | 4-Hydroxyimidazolinium salt | Formation of the core heterocyclic structure of the NHC precursor researchgate.net |

| 2 | Acid or Heat | Imidazolium salt | Direct precursor to the N-heterocyclic carbene ligand researchgate.net |

| 3 | Base | N-Heterocyclic Carbene | The active carbene ligand for coordination to a metal center |

While this application remains speculative for this compound specifically, the well-established chemistry of α-halo ketones in the synthesis of various heterocycles supports its potential in this area nih.govwikipedia.orgnih.gov.

Advanced Characterization and Computational Studies of 1 Chloro 1 Phenyl Propan 2 One

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are indispensable for analyzing the structure of 1-chloro-1-phenyl-propan-2-one and monitoring its chemical reactions in real-time.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. The 1H NMR spectrum provides information on the number of distinct proton environments, their connectivity through spin-spin coupling, and their relative spatial arrangement. For this compound, distinct signals are expected for the methyl protons, the methine proton at the chiral center, and the aromatic protons of the phenyl group.

Advanced 2D NMR techniques are particularly valuable for stereochemical assignment. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to establish through-space proximity between protons. columbia.edu An NOE correlation between the methine proton (at C1) and the protons of the phenyl ring would help confirm the relative orientation of these groups, providing insight into the molecule's preferred conformation in solution.

Furthermore, NMR is highly effective for reaction monitoring. By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified. This allows for the determination of reaction kinetics and provides mechanistic insights. For example, in a substitution reaction at the C1 position, the disappearance of the methine proton signal of the starting material and the appearance of a new signal corresponding to the product can be tracked over time.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

A crystallographic study of this compound would determine key structural parameters, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Torsional angles: Defining the conformation of the molecule, particularly the rotation around the C1-C2 and C1-Phenyl bonds.

Intermolecular interactions: Identifying forces such as hydrogen bonds or van der Waals interactions that dictate the crystal packing.

This data is invaluable for understanding the intrinsic structural preferences of the molecule and serves as a benchmark for validating the results of computational modeling.

Table 1: Illustrative Crystallographic Data for a Related Hydrazone Derivative This table presents data for 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one to demonstrate the type of information obtained from X-ray crystallography. nih.gov

| Parameter | Value |

| Chemical Formula | C9H9ClN2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.2681 (14) |

| b (Å) | 12.361 (2) |

| c (Å) | 10.704 (2) |

| β (°) | 101.158 (3) |

| Volume (Å3) | 943.5 (3) |

Mass Spectrometry in Reaction Pathway Investigation

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide structural information and help identify products in a reaction mixture. The molecular weight of this compound is 168.62 g/mol . scbt.com

Under electron ionization (EI), the molecule forms a molecular ion (M+•) which can then undergo fragmentation. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, reflecting the natural isotopic abundance of 35Cl and 37Cl (approximately 3:1 ratio). docbrown.info

Key fragmentation pathways for α-haloketones like this compound include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.comlibretexts.org This can lead to the formation of stable acylium ions.

Table 2: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion Structure | Description | Predicted m/z |

| [C9H9ClO]+• | Molecular Ion (M+•) | 168/170 |

| [C8H6ClO]+ | Loss of a methyl radical (•CH3) | 153/155 |

| [C6H5CO]+ | Benzoyl cation (possible after rearrangement) | 105 |

| [C6H5]+ | Phenyl cation | 77 |

| [CH3CO]+ | Acetyl cation | 43 |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers powerful predictive tools for understanding the reactivity and mechanistic details of this compound at a molecular level.

Theoretical Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and predict its reactivity. researchgate.net Calculations can determine the partial charges on each atom and the energies of the frontier molecular orbitals (HOMO and LUMO). This information helps identify the most likely sites for nucleophilic or electrophilic attack.

For this compound, there are two primary electrophilic centers: the carbonyl carbon and the benzylic carbon bearing the chlorine atom. Computational models can predict the regioselectivity of a nucleophilic attack by comparing the activation energies for attack at each site.

Furthermore, these methods are instrumental in predicting the stereoselectivity of reactions. rsc.org For reactions involving the chiral center at C1, calculations can model the attack of a nucleophile from both faces of the molecule. The difference in the calculated activation energies for these two pathways allows for a quantitative prediction of the expected enantiomeric excess of the product, guiding the rational design of stereoselective syntheses. nih.gov

Exploration of Reaction Potential Energy Surfaces and Transition States

A chemical reaction can be visualized as movement across a potential energy surface (PES), which maps the potential energy of the system as a function of the positions of the atoms. libretexts.org Computational methods allow for the detailed exploration of the PES for reactions involving this compound. researchgate.net

By calculating the energy of the system along a reaction coordinate (e.g., the distance between a nucleophile and an electrophilic carbon), the minimum energy path from reactants to products can be determined. libretexts.org The highest point along this path corresponds to the transition state (TS), which is a critical saddle point on the PES. libretexts.org

Locating the precise geometry and energy of the transition state is a primary goal of these studies. This information provides a detailed picture of the bond-making and bond-breaking processes. For example, in a nucleophilic substitution reaction at the C1 position, TS calculations can reveal whether the mechanism is concerted (SN2-like), with simultaneous bond formation and cleavage, or stepwise (SN1-like), involving a carbocation intermediate. Comparing the energies of different potential transition states allows chemists to predict the most likely reaction mechanism. nih.gov

Table 3: Conceptual Energy Profile for a Hypothetical SN2 Reaction This table illustrates the relative energies that can be calculated to map a reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0 (Reference) |

| Transition State | [Nu---C(Ph)(COCH3)---Cl]‡ | ΔG‡ (Activation Energy) |

| Products | Product + Cl- | ΔGrxn (Reaction Energy) |

Conformational Analysis and Stereoelectronic Effects on Reactivity

The reactivity and stability of this compound are intrinsically linked to its three-dimensional structure and the electronic interactions between its constituent atoms. Conformational analysis, which examines the spatial arrangement of atoms in a molecule, reveals the preferred shapes the molecule adopts due to rotations around its single bonds. These preferences are governed by a combination of steric hindrance and subtle, yet powerful, stereoelectronic effects.